6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde
CAS No.: 175277-56-2
Cat. No.: VC20908600
Molecular Formula: C13H7F3N2OS2
Molecular Weight: 328.3 g/mol
* For research use only. Not for human or veterinary use.
![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde - 175277-56-2](/images/no_structure.jpg)
Specification
CAS No. | 175277-56-2 |
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Molecular Formula | C13H7F3N2OS2 |
Molecular Weight | 328.3 g/mol |
IUPAC Name | 6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Standard InChI | InChI=1S/C13H7F3N2OS2/c14-13(15,16)8-2-1-3-9(6-8)21-11-10(7-19)18-4-5-20-12(18)17-11/h1-7H |
Standard InChI Key | QAONKFBVSURDOH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)C=O)C(F)(F)F |
Canonical SMILES | C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)C=O)C(F)(F)F |
Introduction
Chemical Identity and Nomenclature
Primary Identifiers
Structural Nomenclature
The compound's nomenclature follows standardized chemical naming conventions that precisely describe its structural components and arrangement.
Table 2: Nomenclature Details
Synonyms and Alternative Names
The compound is known by several alternative names in scientific literature and commercial catalogs:
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6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde
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6-([3-(TRIFLUOROMETHYL)PHENYL]SULFANYL)IMIDAZO[2,1-B] THIAZOLE-5-CARBALDEHYDE
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6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo-[2,1-b] thiazole-5-carbaldehyde
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6-[3-(Trifluoromethyl)phenylthio]imidazo[2,1-b] thiazole-5-carboxaldehyde
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Trifluoromethylphenylthioimidazothiazolecarboxaldehyde
These variations in nomenclature reflect different naming conventions and formats used by various chemical databases, manufacturers, and research publications. The most commonly used commercial designation appears to be "6-[3-(Trifluoromethyl)phenylthio]imidazo[2,1-b] thiazole-5-carboxaldehyde" .
Structural and Molecular Properties
Molecular Structure
The structure of 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde consists of several key structural elements:
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A fused heterocyclic imidazo[2,1-b]thiazole ring system serving as the core structure
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A 3-(trifluoromethyl)phenyl group attached via a sulfur atom (thioether linkage)
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A carbaldehyde (CHO) functional group at position 5 of the heterocyclic core
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A trifluoromethyl (-CF3) substituent on the phenyl ring
This arrangement creates a molecule with distinct regions of electron density and multiple potential sites for chemical interactions. The presence of the trifluoromethyl group significantly influences the electronic properties of the attached phenyl ring, while the carbaldehyde group provides a reactive site for further chemical transformations .
Molecular Formula and Weight
The molecular composition of the compound provides fundamental information about its atomic constituents and physical properties.
Table 3: Molecular Composition
Structural Characteristics
Several key structural features define the physicochemical properties and potential reactivity of this compound:
Table 4: Key Structural Parameters
Physical and Chemical Properties
Thermodynamic Properties
The compound exhibits specific thermodynamic properties that influence its physical behavior and handling characteristics.
Table 5: Thermodynamic Properties
Chemical Reactivity
The chemical reactivity of 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde is determined by its functional groups and electronic structure. Several key reactive sites can be identified:
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The aldehyde group at position 5 is highly reactive toward nucleophiles and can participate in condensation reactions, aldol additions, and reductions.
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The thioether linkage connecting the trifluoromethylphenyl group to the heterocyclic system can undergo oxidation to sulfoxides or sulfones.
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The nitrogen atoms in the imidazo[2,1-b]thiazole system can function as weak bases and potential coordination sites for metal ions.
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The trifluoromethyl group introduces electronic effects that influence the reactivity of the phenyl ring through its strong electron-withdrawing character.
These reactive centers make the compound potentially valuable as a synthetic intermediate for preparing more complex structures with specific functional properties.
Acid-Base Properties
The compound has a predicted pKa value of 1.59±0.40, indicating moderate acidity . This acidity likely stems from the heterocyclic nitrogen atoms within the imidazo[2,1-b]thiazole system, influenced by the electron-withdrawing effects of the trifluoromethyl group. This property affects its solubility in different pH environments and its potential interactions with basic or acidic substances.
Related Compounds
The structural core of 6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde is shared by several related compounds that appear in chemical databases and research literature:
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3-Methyl-6-[2-(trifluoromethyl)phenyl]imidazo[2,1-b] thiazole-5-carbaldehyde – A structural analog with a different substitution pattern .
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6-(((3-(Trifluoromethyl)phenyl)methyl)thio)imidazo(2,1-b)thiazole-5-carbonitrile – A related structure containing a nitrile group instead of the aldehyde functionality . These structural relatives further illustrate the versatility of the imidazo[2,1-b]thiazole scaffold and its amenability to various substitution patterns and functional group modifications.
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